1-(6-Cyclopropylpyridin-3-YL)ethan-1-one
CAS No.:
Cat. No.: VC18733725
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 1-(6-cyclopropylpyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C10H11NO/c1-7(12)9-4-5-10(11-6-9)8-2-3-8/h4-6,8H,2-3H2,1H3 |
| Standard InChI Key | KVGTXHUZRHMVNS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN=C(C=C1)C2CC2 |
Introduction
1-(6-Cyclopropylpyridin-3-YL)ethan-1-one is an organic compound belonging to the class of pyridine derivatives. Its structure features a cyclopropyl group attached to a pyridine ring at the 6-position, which is further connected to an ethanone moiety. This compound has garnered significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one typically involves several methods, including multi-step reactions that require specific solvents and temperatures optimized for yield and purity. Reactions may be conducted in dimethylformamide or other polar solvents under controlled temperatures to facilitate cyclization and substitution reactions.
Chemical Reactivity
The chemical reactivity of 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one can be attributed to the presence of both the carbonyl group (from the ethanone moiety) and the nitrogen atom in the pyridine ring. Common reactions include nucleophilic addition to the carbonyl group and electrophilic substitution on the pyridine ring.
Potential Reactions
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Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
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Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although it is less reactive than other aromatic rings due to the electron-withdrawing effect of the nitrogen atom.
Biological Activities and Applications
1-(6-Cyclopropylpyridin-3-YL)ethan-1-one has been investigated for its potential biological activities, including interactions with enzymes or receptors. Preliminary findings suggest that this compound may interact with various protein targets, influencing pathways relevant to disease states.
Biological Activity Table
| Biological Activity | Potential Targets |
|---|---|
| Enzyme Inhibition | Various enzymes involved in disease pathways |
| Receptor Binding | Specific receptors influencing biological pathways |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one, including positional isomers like 1-(5-Cyclopropylpyridin-3-YL)ethan-1-one and other pyridine derivatives. These compounds may exhibit different biological activities due to positional isomerism or variations in functional groups.
Similar Compounds Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(5-Cyclopropylpyridin-3-YL)ethan-1-one | Cyclopropyl group at position 5 | Different biological activities due to positional isomerism |
| 2,6-Diacetylpyridine | Two acetyl groups on a pyridine ring | Known for its use as a building block in organic synthesis |
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